molecular formula C20H18ClN3 B4965654 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methylquinolin-2-amine

7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methylquinolin-2-amine

Cat. No.: B4965654
M. Wt: 335.8 g/mol
InChI Key: HMDYKUFFWUHULR-UHFFFAOYSA-N
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Description

7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methylquinolin-2-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications . This compound features a quinoline core substituted with an indole moiety, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methylquinolin-2-amine typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methylquinolin-2-amine is unique due to its combined quinoline and indole structures, which confer distinct chemical and biological properties. This dual structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3/c1-13-10-20(24-19-11-15(21)6-7-16(13)19)22-9-8-14-12-23-18-5-3-2-4-17(14)18/h2-7,10-12,23H,8-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDYKUFFWUHULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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